molecular formula C20H24N2O3S B10996564 [1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10996564
M. Wt: 372.5 g/mol
InChI Key: PCTKJSBWAYCWDG-UHFFFAOYSA-N
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Description

1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: thiazole-based cyclohexyl acetic acid , is a heterocyclic organic compound. It features a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of π-electrons in the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the following steps:

Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent with the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Esterification: Methanol, acid catalyst.

    Hydrazine Reaction: Hydrazine monohydrate, 2-propanol.

Major Products:: The major product is the titled compound itself.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to explore related structures and highlight the uniqueness of this compound in future studies.

Remember that scientific research continually evolves, and new findings may emerge

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[1-[[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H24N2O3S/c23-17(21-14-20(12-18(24)25)9-5-2-6-10-20)11-16-13-26-19(22-16)15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H,21,23)(H,24,25)

InChI Key

PCTKJSBWAYCWDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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